N'-(2-phenylcyclopropanecarbonyl)thiophene-2-carbohydrazide
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Overview
Description
N’-(2-phenylcyclopropanecarbonyl)thiophene-2-carbohydrazide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-phenylcyclopropanecarbonyl)thiophene-2-carbohydrazide typically involves the reaction of thiophene-2-carbohydrazide with 2-phenylcyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide in a suitable solvent like dichloromethane. The reaction mixture is stirred at low temperatures (0°C) initially and then allowed to reach room temperature to complete the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2-phenylcyclopropanecarbonyl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
N’-(2-phenylcyclopropanecarbonyl)thiophene-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and antiviral properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N’-(2-phenylcyclopropanecarbonyl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways. Additionally, its ability to form hydrogen bonds and coordinate with metal ions enhances its biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbohydrazide: A simpler derivative with similar structural features but lacking the phenylcyclopropane moiety.
N’-(3-hydroxybenzoyl)thiophene-2-carbohydrazide: Another derivative with a hydroxyl group, offering different chemical reactivity and biological activity.
Uniqueness
N’-(2-phenylcyclopropanecarbonyl)thiophene-2-carbohydrazide is unique due to the presence of the phenylcyclopropane group, which imparts distinct steric and electronic properties. This uniqueness enhances its potential for forming diverse chemical interactions and broadens its range of applications in scientific research.
Properties
IUPAC Name |
N'-(2-phenylcyclopropanecarbonyl)thiophene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c18-14(16-17-15(19)13-7-4-8-20-13)12-9-11(12)10-5-2-1-3-6-10/h1-8,11-12H,9H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUWNWFKRQPMAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NNC(=O)C2=CC=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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